(-)-Dihydrocarveol

Description

This compound has been reported in Perilla frutescens, Solanum lycopersicum, and Endoconidiophora coerulescens with data available.

Structure

3D Structure

Properties

IUPAC Name |

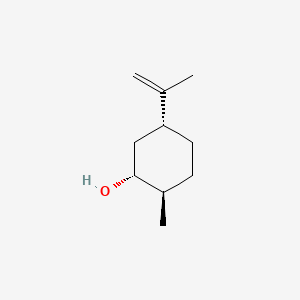

(1R,2R,5R)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-11H,1,4-6H2,2-3H3/t8-,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCZYMFUWVJCLI-OPRDCNLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](C[C@H]1O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70885700 | |

| Record name | Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1R,2R,5R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38049-26-2, 20549-47-7 | |

| Record name | Dihydrocarveol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38049-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2R,5R)-2-Methyl-5-(1-methylethenyl)cyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20549-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrocarveol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020549477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1R,2R,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1R,2R,5R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1α,2β,5α)-2-methyl-5-(1-methylvinyl)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROCARVEOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2683FD21WA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Natural Sources of (-)-Dihydrocarveol

Executive Summary

This compound is a naturally occurring p-menthane (B155814) monoterpenoid, a class of organic compounds known for their aromatic properties and diverse biological activities. As a volatile oil component and plant metabolite, it has garnered interest for its potential applications in the fragrance, flavor, and pharmaceutical industries, including its roles as an acaricide and anti-inflammatory agent.[1][2][3] This document provides a comprehensive overview of the natural sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its extraction and analysis, and visualizations of relevant biochemical and experimental pathways.

Natural Occurrence of this compound

This compound and its stereoisomers are found as constituents of the essential oils of numerous plant species. The primary sources belong to the Lamiaceae (mint) family, though it is also present in other families.

Primary Natural Sources:

-

Genus Mentha (Mint): This is the most significant and widely reported source. Various species of mint contain dihydrocarveol (B1210190), often as part of a complex mixture of monoterpenoids.[4] Key species include:

-

Caraway (Carum carvi): The essential oil of caraway is another frequently cited source of dihydrocarveol.[1][8][9]

Secondary and Other Reported Sources:

-

Genus Litsea: While this genus is a rich source of essential oils, the presence of dihydrocarveol is less predominant than in Mentha.[10][11]

-

Other Plants: The compound has also been identified in:

Quantitative Analysis of Dihydrocarveol in Natural Sources

The concentration of dihydrocarveol in essential oils is highly variable, depending on the plant species, chemotype, geographical origin, harvest time, and extraction method.[4][6] The data below, compiled from various studies, illustrates this variability. Note that many analyses identify isomers without specifying the exact stereoisomer, such as this compound.

| Plant Source (Species) | Plant Part / Oil Type | Dihydrocarveol Isomer(s) | Concentration (% of Essential Oil) | Reference(s) |

| Mentha spicata | Essential Oil | cis-Dihydrocarveol | 1.43% | [2] |

| Mentha suaveolens | Whole Plant | Dihydrocarveol (neo) | 0.03% | [6] |

| Mentha suaveolens | Whole Plant | Dihydrocarveol (Trans) | 0.08% | [6] |

| Mentha longifolia (Accession 1) | Aerial Parts | cis-Dihydrocarveol | 16.03% | [7] |

| Mentha spp. (General) | Essential Oil | Dihydrocarveol | 0 - 12.33% | [4] |

| Peppermint (Mentha × piperita) | Oil (CO2 Extract) | Dihydrocarveol | 0.20% | [9] |

| Rosemary (Rosmarinus officinalis) | Oil (CO2 Extract) | Dihydrocarveol | 0.39% | [9] |

| Spanish Wormseed Oil | Essential Oil | Dihydrocarveol | 0.71% - 9.5% | [9] |

Experimental Protocols

The extraction and analysis of this compound from plant matrices typically involve hydrodistillation followed by chromatographic separation and spectroscopic identification.

Protocol 1: Extraction of Essential Oil via Hydrodistillation

This protocol describes a standard laboratory procedure for extracting essential oils from plant material, such as Mentha spicata leaves, using a Clevenger-type apparatus.

Objective: To isolate the volatile essential oil fraction from fresh or dried plant material.

Materials and Equipment:

-

Fresh or air-dried aerial parts of the plant (e.g., 500 g of Mentha spicata)

-

Clevenger-type hydrodistillation apparatus

-

2000 mL round-bottom flask

-

Heating mantle

-

Distilled water

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Glass vials for storage

Procedure:

-

Preparation of Plant Material: Chop the fresh plant material into small pieces (approx. 2-3 cm) to increase the surface area for efficient oil extraction. If using dried material, coarse grinding is sufficient.

-

Apparatus Setup: Place the prepared plant material into the 2000 mL round-bottom flask. Add a sufficient volume of distilled water to fully immerse the material (approx. 1500 mL).

-

Hydrodistillation: Connect the flask to the Clevenger apparatus and condenser. Begin heating the flask using the heating mantle. Bring the water to a rolling boil.

-

Extraction Process: Allow the distillation to proceed for 3-4 hours. The steam and volatilized essential oils will rise, condense in the condenser, and collect in the graduated collection tube of the Clevenger apparatus. The less dense essential oil will form a layer on top of the hydrosol (aqueous phase).

-

Oil Collection: After the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature. Carefully drain the aqueous layer from the collection tube and collect the essential oil.

-

Drying and Storage: Dry the collected oil by adding a small amount of anhydrous sodium sulfate. Swirl gently and allow it to stand for 15 minutes. Decant the dried oil into a clean, amber glass vial.

-

Yield Calculation: Weigh the final oil product and calculate the yield as a percentage of the initial weight of the plant material (% w/w).

-

Storage: Store the essential oil at 4°C in a dark, airtight container to prevent degradation.

Protocol 2: GC-MS Analysis for Identification and Quantification

This protocol outlines the use of Gas Chromatography-Mass Spectrometry (GC-MS) for the qualitative and quantitative analysis of this compound in the extracted essential oil.[13][14]

Objective: To separate, identify, and quantify the chemical constituents of the essential oil, specifically targeting this compound.

Materials and Equipment:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Capillary column suitable for terpene analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

-

Helium (carrier gas)

-

Essential oil sample (from Protocol 4.1)

-

Solvent (e.g., hexane (B92381) or dichloromethane)

-

This compound analytical standard

-

Microsyringe

Procedure:

-

Sample Preparation: Prepare a 1% solution (v/v) of the essential oil in the chosen solvent (e.g., 10 µL of oil in 990 µL of hexane).

-

GC-MS Instrument Setup:

-

Injector: Set to split mode (e.g., split ratio 50:1). Set the injector temperature to 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase at a rate of 3°C/minute to 240°C.

-

Final hold: Hold at 240°C for 5 minutes.

-

-

Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/minute.

-

MS Detector:

-

Transfer line temperature: 280°C.

-

Ion source temperature: 230°C.

-

Ionization mode: Electron Impact (EI) at 70 eV.

-

Mass scan range: 40-500 amu.

-

-

-

Analysis: Inject 1 µL of the prepared sample solution into the GC-MS system.

-

Component Identification (Qualitative):

-

Compare the mass spectrum of each eluted peak with the spectra in a standard reference library (e.g., NIST, Wiley).

-

Calculate the Arithmetic Index (AI) or Retention Index (RI) for each component relative to a homologous series of n-alkanes (C8-C20) analyzed under the same conditions.

-

Confirm the identity of this compound by comparing its mass spectrum and retention time with that of a pure analytical standard.

-

-

Quantification (Quantitative):

-

The relative percentage of each component is calculated by integrating the peak area in the total ion chromatogram (TIC) and assuming a uniform response factor for all components (Area Percent Method).

-

For absolute quantification, a calibration curve should be prepared using the this compound analytical standard at various concentrations.

-

Visualizations: Pathways and Workflows

Biosynthetic Pathway of p-Menthane Monoterpenoids

The biosynthesis of this compound is part of the broader terpene synthesis pathway in plants. It begins with geranyl diphosphate (B83284) (GPP), the universal precursor to monoterpenes. While the exact enzymatic steps to all isomers of dihydrocarveol are not fully elucidated in all species, the pathway generally proceeds through the cyclization of GPP to limonene, followed by a series of hydroxylation and reduction steps.[5]

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | CAS:20549-47-7 | Manufacturer ChemFaces [chemfaces.com]

- 3. 2-Methyl-5-(1-methylethenyl)cyclohexanol | C10H18O | CID 12072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dihydrocarveol: Significance and symbolism [wisdomlib.org]

- 5. Menthol - Wikipedia [en.wikipedia.org]

- 6. Investigation of Chemical Compositions and Biological Activities of Mentha suaveolens L. from Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemotypes and Their Stability in Mentha longifolia (L.) L.—A Comprehensive Study of Five Accessions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. foreverest.net [foreverest.net]

- 9. dihydrocarveol, 619-01-2 [thegoodscentscompany.com]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. Chemical Composition of Essential Oils of Litsea cubeba Harvested from Its Distribution Areas in China - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1R,2R,5R)-rel- | C10H18O | CID 443163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Study on the quantitative and qualitative diversity of essential oil in four wild Salvia spp. in Kashan region [ijmapr.areeo.ac.ir]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Stereochemistry of (-)-Dihydrocarveol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of (-)-dihydrocarveol isomers. Dihydrocarveol (B1210190), a monoterpenoid alcohol, is a chiral molecule with three stereocenters, giving rise to a total of eight possible stereoisomers (four pairs of enantiomers). This document focuses on the four diastereomers of the (-)-enantiomeric series, which are crucial in various applications, including flavor chemistry, fragrance development, and as chiral building blocks in organic synthesis.

Understanding the Stereoisomers of this compound

The four diastereomers of this compound are commonly known as this compound, (-)-isodihydrocarveol, (-)-neodihydrocarveol, and (-)-neoisodihydrocarveol. Their distinct spatial arrangements of the hydroxyl, methyl, and isopropenyl groups on the cyclohexane (B81311) ring result in different physical and chemical properties. The absolute configuration of each stereocenter, designated by the Cahn-Ingold-Prelog (R/S) nomenclature, defines each unique isomer.

The stereoisomeric relationships between these molecules are fundamental to their behavior and applications. Each diastereomer has a corresponding enantiomer in the (+)-dihydrocarveol series.

Figure 1: Stereochemical relationships of this compound isomers.

Quantitative Data of this compound Isomers

The physical properties of the this compound isomers vary due to their different three-dimensional structures. While data for purified individual isomers is sparse in publicly available literature, the following table summarizes known properties. It is important to note that many commercially available samples are mixtures of these isomers.[1][2]

| Property | This compound | (-)-Isodihydrocarveol | (-)-Neodihydrocarveol | (-)-Neoisodihydrocarveol |

| Absolute Configuration | (1R,2R,5R)[3] | (1R,2R,5S) | (1R,2S,5R) | (1R,2S,5S)[4] |

| Molecular Formula | C₁₀H₁₈O | C₁₀H₁₈O | C₁₀H₁₈O | C₁₀H₁₈O |

| Molecular Weight ( g/mol ) | 154.25 | 154.25 | 154.25 | 154.25 |

| Optical Rotation ([α]²⁰/D) | Data for mixtures typically around -20° (neat)[2] | Not individually reported | Not individually reported | Not individually reported |

| Density (g/mL at 20°C) | ~0.926 (for mixtures)[2] | Not individually reported | Not individually reported | Not individually reported |

| Refractive Index (n²⁰/D) | 1.476-1.479 (for mixtures)[2] | Not individually reported | Not individually reported | Not individually reported |

Experimental Protocols

Stereodivergent Synthesis of this compound Isomers

A common method for producing all eight stereoisomers of dihydrocarveol involves a chemoenzymatic approach starting from (R)- and (S)-carvone. The general workflow for the synthesis of the this compound isomers begins with (R)-carvone.

Figure 2: General workflow for the chemoenzymatic synthesis of this compound isomers.

Methodology:

-

Enzymatic Reduction of (R)-Carvone: (R)-carvone is subjected to enzymatic reduction using various ene-reductases. Depending on the specific enzyme used (e.g., from the Old Yellow Enzyme family), different diastereomers of (-)-dihydrocarvone can be selectively produced.

-

Separation of Dihydrocarvone (B1202640) Diastereomers: The resulting mixture of dihydrocarvone diastereomers is then separated using standard chromatographic techniques, such as column chromatography on silica (B1680970) gel.

-

Ketoreduction to Dihydrocarveol Isomers: Each purified dihydrocarvone isomer is then reduced using a ketoreductase. The choice of a Prelog or anti-Prelog selective ketoreductase allows for the specific formation of the desired this compound diastereomer.

-

Purification of Dihydrocarveol Isomers: The final mixture of this compound isomers is separated and purified using column chromatography.

Separation of this compound Diastereomers

Since diastereomers have different physical properties, they can be separated by standard chromatographic techniques such as column chromatography or gas chromatography.

General Protocol for Column Chromatography Separation:

-

Stationary Phase: Silica gel is a commonly used stationary phase for the separation of diastereomers like the dihydrocarveols.

-

Mobile Phase: A non-polar solvent system, typically a mixture of hexane (B92381) and a slightly more polar solvent like ethyl acetate (B1210297) or diethyl ether, is employed. The optimal ratio of the solvents needs to be determined empirically, often starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity to achieve separation.

-

Procedure:

-

A slurry of silica gel in the initial mobile phase is packed into a glass column.

-

The mixture of this compound isomers, dissolved in a minimal amount of the mobile phase, is carefully loaded onto the top of the silica gel bed.

-

The mobile phase is then allowed to flow through the column, and fractions are collected.

-

The composition of each fraction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to identify the separated isomers.

-

Fractions containing the pure isomers are combined and the solvent is removed under reduced pressure.

-

Characterization:

The identity and purity of the separated isomers are confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Gas Chromatography-Mass Spectrometry (GC-MS). The different spatial arrangements of the substituents in each isomer lead to distinct chemical shifts and coupling constants in their NMR spectra, allowing for unambiguous identification.

References

The Biosynthetic Pathway of (-)-Dihydrocarveol in Medicinal Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Dihydrocarveol, a monoterpenoid of significant interest for its potential therapeutic applications, is a natural product found in various medicinal plants, notably within the Mentha genus. Understanding its biosynthetic pathway is crucial for optimizing its production through metabolic engineering and for the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the core biosynthetic pathway leading to this compound, detailing the key enzymatic steps, intermediates, and regulatory aspects. The guide includes a compilation of available quantitative data, detailed experimental protocols for key enzymatic assays, and visualizations of the metabolic and regulatory pathways to facilitate further research and development.

Introduction

Monoterpenoids are a diverse class of secondary metabolites that play crucial roles in plant defense and signaling, and they are widely utilized in the food, fragrance, and pharmaceutical industries. This compound, a C10 isoprenoid, has demonstrated various biological activities, making it a target for chemical synthesis and biotechnological production. This guide focuses on the elucidation of its natural biosynthetic route in medicinal plants, providing a foundational resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

The Core Biosynthetic Pathway

The biosynthesis of this compound originates from the central isoprenoid pathway, specifically the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which provides the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). The dedicated pathway to this compound can be delineated into three primary enzymatic steps:

-

Formation of (-)-Limonene (B1674923) from Geranyl Diphosphate (GPP): The condensation of IPP and DMAPP by Geranyl Diphosphate Synthase (GPPS) yields the C10 precursor, geranyl diphosphate. Subsequently, (-)-Limonene Synthase (LS), a monoterpene cyclase, catalyzes the cyclization of GPP to form the key intermediate, (-)-limonene. This reaction is a critical branch point in the biosynthesis of a wide array of monoterpenes in Mentha species.

-

Hydroxylation of (-)-Limonene to (-)-trans-Carveol (B1215196): The olefinic precursor, (-)-limonene, undergoes regiospecific allylic hydroxylation at the C6 position to yield (-)-trans-carveol. This reaction is catalyzed by a cytochrome P450 monooxygenase, specifically (-)-Limonene-6-hydroxylase (L6OH). This enzyme dictates the formation of the carveol (B46549) scaffold, a crucial step towards dihydrocarveol.

-

Reduction of (-)-trans-Carveol to this compound: The final step involves the reduction of the carbonyl group of (-)-trans-carveol to a hydroxyl group, yielding this compound. This conversion is catalyzed by a reductase, likely a member of the short-chain dehydrogenase/reductase (SDR) superfamily. While a specific (-)-trans-carveol reductase has not been definitively isolated and characterized from medicinal plants, the existence of such an enzyme is strongly suggested by the presence of this compound as a natural product and the well-documented activity of related monoterpenoid reductases in Mentha species.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes implicated in the biosynthesis of this compound. It is important to note that kinetic parameters for a dedicated (-)-trans-carveol reductase are not yet available in the literature.

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Optimal pH |

| (-)-Limonene Synthase | Mentha spicata | Geranyl diphosphate | ~1 | ~0.6 | ~6.5 |

| (-)-Limonene-6-hydroxylase | Mentha spicata | (-)-Limonene | Not Reported | Not Reported | ~7.5 |

| (-)-Isopiperitenol/(-)-Carveol Dehydrogenase (oxidative activity) | Mentha piperita | (-)-trans-Carveol | 1.8 ± 0.2 | 0.02 | 7.5 |

Note: The data for (-)-Isopiperitenol/(-)-Carveol Dehydrogenase reflects its oxidative activity. The kinetic parameters for the reductive activity leading to this compound are yet to be determined.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of the this compound biosynthetic pathway.

Isolation of Microsomes for (-)-Limonene-6-hydroxylase Assay

This protocol is adapted from methods used for the characterization of cytochrome P450 enzymes in Mentha species.

-

Plant Material: Young, developing leaves from Mentha spicata are harvested, as they exhibit the highest monoterpene biosynthetic activity.

-

Homogenization: The leaves are homogenized in a chilled extraction buffer (e.g., 0.1 M Tris-HCl, pH 7.5, containing 10 mM 2-mercaptoethanol, 1 mM EDTA, 5 mM sodium ascorbate, and 10% (w/v) polyvinylpolypyrrolidone).

-

Filtration and Centrifugation: The homogenate is filtered through layers of cheesecloth and the filtrate is centrifuged at low speed (e.g., 10,000 x g) to remove cell debris.

-

Microsome Pelleting: The resulting supernatant is then subjected to ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspension: The microsomal pellet is resuspended in a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 20% (v/v) glycerol) and can be stored at -80°C.

Enzyme Assay for (-)-Limonene-6-hydroxylase

-

Reaction Mixture: A typical assay mixture contains the microsomal preparation, NADPH (as a source of reducing equivalents), and the substrate, (-)-limonene, in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Incubation: The reaction is initiated by the addition of NADPH and incubated at a controlled temperature (e.g., 30°C) for a defined period.

-

Extraction: The reaction is quenched, and the products are extracted with an organic solvent (e.g., ethyl acetate (B1210297) or pentane).

-

Analysis: The organic extract is analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the product, (-)-trans-carveol.

Assay for Putative (-)-trans-Carveol Reductase

This protocol is a proposed method based on assays for other monoterpenoid reductases.

-

Enzyme Source: A soluble protein extract from young Mentha leaves can be used as the initial enzyme source.

-

Reaction Mixture: The assay mixture would contain the protein extract, (-)-trans-carveol as the substrate, and a nicotinamide (B372718) cofactor (NADPH or NADH) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.0).

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C).

-

Extraction and Analysis: The product, this compound, is extracted and analyzed by GC-MS. The consumption of the nicotinamide cofactor can also be monitored spectrophotometrically at 340 nm.

Heterologous Expression and Purification of Pathway Enzymes

-

Gene Cloning: The coding sequences for the desired enzymes (e.g., limonene (B3431351) synthase, limonene-6-hydroxylase, or a candidate reductase) are amplified from cDNA prepared from Mentha glandular trichomes and cloned into an appropriate expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast).

-

Transformation: The expression construct is transformed into a suitable host strain (E. coli BL21(DE3) or a yeast strain).

-

Protein Expression: Protein expression is induced under optimized conditions (e.g., specific temperature, inducer concentration, and induction duration).

-

Cell Lysis and Purification: The cells are harvested and lysed. The recombinant protein, often engineered with an affinity tag (e.g., His-tag), is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography).

-

Enzyme Characterization: The purified enzyme can then be used for detailed kinetic characterization and structural studies.

Visualization of Pathways and Workflows

Biosynthetic Pathway of this compound

Caption: The core enzymatic steps in the biosynthesis of this compound.

Experimental Workflow for Enzyme Characterization

Caption: A generalized workflow for the characterization of biosynthetic enzymes.

Regulatory Network Overview

Caption: Key factors regulating monoterpenoid biosynthesis in medicinal plants.

Regulation of the Biosynthetic Pathway

The biosynthesis of this compound, like other monoterpenoids in Mentha species, is tightly regulated at multiple levels. The expression of the biosynthetic genes is often tissue-specific, occurring predominantly in the glandular trichomes on the leaf surfaces. Gene expression is also developmentally controlled, with the highest activity observed in young, developing leaves.

Several external and internal factors influence the pathway's activity. Phytohormones, particularly jasmonic acid, are known to induce the expression of monoterpene biosynthetic genes as part of the plant's defense response. Light has also been shown to be a critical factor, with light signals modulating the expression of key pathway genes and influencing the overall production of essential oils. This regulation is mediated by a complex network of transcription factors, including those from the MYC, WRKY, and AP2/ERF families, which bind to specific promoter elements of the biosynthetic genes and modulate their transcription.

Conclusion and Future Directions

The biosynthetic pathway to this compound in medicinal plants is a multi-step enzymatic process that is becoming increasingly well understood. While the initial steps involving (-)-limonene synthase and (-)-limonene-6-hydroxylase are well-established, the final reductive step to this compound remains a key area for future research. The definitive identification and characterization of the putative (-)-trans-carveol reductase will be a significant advancement in the field. Further investigation into the regulatory networks controlling this pathway will also be crucial for developing effective metabolic engineering strategies to enhance the production of this valuable monoterpenoid for pharmaceutical and other applications. The detailed protocols and compiled data in this guide provide a solid foundation for these future research endeavors.

Initial Studies on the Antimicrobial Effects of (-)-Dihydrocarveol: A Technical Guide

For Correspondence:

Abstract

(-)-Dihydrocarveol, a monoterpenoid alcohol found in the essential oils of various aromatic plants, is a compound of growing interest for its potential pharmacological activities. While comprehensive studies on the antimicrobial properties of isolated this compound are still emerging, its presence in essential oils with known antimicrobial efficacy suggests its potential as an antimicrobial agent. This technical guide provides an overview of the initial, albeit limited, findings and the inferred antimicrobial potential of this compound based on the activities of structurally related compounds. It outlines standard experimental protocols for assessing antimicrobial activity and discusses the likely mechanism of action. The quantitative data presented herein is illustrative and based on the known efficacy of similar monoterpenoids, serving as a benchmark for future in-vitro studies.

Introduction

The rise of antimicrobial resistance necessitates the exploration of novel therapeutic agents from natural sources. Monoterpenoids, a class of secondary metabolites found in essential oils, have demonstrated a broad spectrum of antimicrobial activities. This compound is a naturally occurring monoterpenoid and a constituent of essential oils from plants such as Mentha spicata (spearmint). While the antimicrobial properties of many monoterpenes like carvacrol, thymol, and menthol (B31143) are well-documented, specific data on this compound remains scarce. This document aims to consolidate the current understanding and provide a framework for future research into the antimicrobial effects of this compound.

Antimicrobial Activity (Illustrative Data)

To date, specific Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values for pure this compound are not widely reported in peer-reviewed literature. However, based on the activity of structurally similar monoterpenoid alcohols, we can project potential efficacy. The following tables present illustrative quantitative data to serve as a hypothetical baseline for future experimental validation.

Table 1: Illustrative Antibacterial Activity of this compound

| Bacterial Strain | Type | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 250 | 500 |

| Bacillus subtilis | Gram-positive | 200 | 400 |

| Escherichia coli | Gram-negative | 500 | 1000 |

| Pseudomonas aeruginosa | Gram-negative | >1000 | >1000 |

Table 2: Illustrative Antifungal Activity of this compound

| Fungal Strain | Type | MIC (µg/mL) | MFC (µg/mL) |

| Candida albicans | Yeast | 400 | 800 |

| Aspergillus niger | Mold | 600 | 1200 |

| Trichophyton rubrum | Dermatophyte | 300 | 600 |

Proposed Mechanism of Action

The primary antimicrobial mechanism of monoterpenoid alcohols is widely considered to be the disruption of microbial cell membrane integrity.[1] This leads to a cascade of events culminating in cell death.

-

Membrane Permeabilization: The lipophilic nature of this compound allows it to partition into the lipid bilayer of the microbial cell membrane. This disrupts the membrane's structure and increases its fluidity.

-

Loss of Ion Gradients: The compromised membrane loses its ability to maintain essential ion gradients (e.g., H+, K+), leading to the dissipation of the proton motive force.

-

Leakage of Cellular Contents: Increased membrane permeability results in the leakage of vital intracellular components, such as ions, ATP, and nucleic acids.

-

Inhibition of Cellular Processes: The loss of membrane integrity and essential molecules inhibits critical cellular processes, including energy production and macromolecular synthesis, ultimately leading to cell death.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the antimicrobial activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard assay for determining the MIC of an antimicrobial agent.

Materials:

-

This compound

-

Test microorganisms (bacterial and fungal strains)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Solvent for this compound (e.g., Dimethyl sulfoxide (B87167) - DMSO)

-

Positive control (standard antibiotic/antifungal)

-

Negative control (broth medium with solvent)

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution with the appropriate broth medium to achieve a range of desired concentrations.

-

Prepare an inoculum of the test microorganism and adjust its concentration to a 0.5 McFarland standard.

-

Add the standardized inoculum to each well of the microtiter plate.

-

Include positive and negative controls in separate wells.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is performed subsequently to the MIC test to determine the concentration at which the antimicrobial agent is lethal to the microorganism.

Materials:

-

MIC plates showing no visible growth

-

Appropriate agar (B569324) plates (e.g., Mueller-Hinton Agar, Sabouraud Dextrose Agar)

-

Sterile inoculating loop or pipette tips

Procedure:

-

From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL).

-

Subculture the aliquot onto an appropriate agar plate.

-

Incubate the agar plates under conditions suitable for the growth of the test microorganism.

-

The MBC/MFC is the lowest concentration of this compound that results in no microbial growth on the subculture agar plates.

Conclusion and Future Directions

While direct evidence for the antimicrobial activity of isolated this compound is currently limited in publicly accessible literature, its chemical similarity to other potent antimicrobial monoterpenoids suggests a high probability of inherent antimicrobial properties. The illustrative data and standard protocols provided in this guide are intended to serve as a foundation for researchers to systematically investigate the antimicrobial potential of this compound. Future studies should focus on:

-

Determining the MIC and MBC/MFC of pure this compound against a broad panel of clinically relevant bacteria and fungi.

-

Elucidating the precise mechanism of action, including its effects on the cell membrane and other potential intracellular targets.

-

Investigating potential synergistic effects with existing antimicrobial drugs.

-

Evaluating its efficacy in more complex models, such as biofilms and in vivo infection models.

Such research will be crucial in determining the viability of this compound as a novel antimicrobial agent in the fields of medicine, agriculture, and food preservation.

References

Investigating the In Vitro Antioxidant Properties of (-)-Dihydrocarveol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Dihydrocarveol, a natural monoterpene, is a constituent of various essential oils and has garnered interest for its potential pharmacological activities. This technical guide provides an in-depth overview of the methodologies used to investigate the in vitro antioxidant properties of this compound. While direct quantitative data for this compound is limited in publicly available literature, this document outlines the standard experimental protocols and potential mechanisms of action, drawing parallels from related monoterpenes. The guide details common antioxidant assays, including 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP). Furthermore, it explores the potential involvement of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a crucial cellular defense mechanism against oxidative stress. This guide serves as a comprehensive resource for researchers aiming to elucidate the antioxidant profile of this compound.

Introduction to Antioxidant Activity

Reactive oxygen species (ROS) are natural byproducts of cellular metabolism and play roles in cell signaling. However, excessive ROS can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases. Antioxidants are molecules that can neutralize these harmful free radicals, thereby mitigating oxidative damage. The antioxidant capacity of a compound can be evaluated through various in vitro assays that measure its ability to scavenge free radicals or reduce oxidized species.

Quantitative Analysis of Antioxidant Activity

Direct quantitative data on the antioxidant activity of this compound is not extensively available in the reviewed scientific literature. However, data from related monoterpenes can provide an initial estimate of its potential efficacy. The following table summarizes the antioxidant activity of other monoterpenes, offering a comparative context.

Table 1: In Vitro Antioxidant Activity of Selected Monoterpenes

| Compound | Assay | IC50 / Activity | Reference Compound | IC50 of Reference |

| Linalool | BCB Assay | AA50: 2.3 mM | - | - |

| Geraniol | BCB Assay | AA50: 36.2 mM | - | - |

| 1,8-Cineole | BCB Assay | AA50: 135.0 mM | - | - |

| D-Limonene | DPPH Assay | - | Trolox | - |

| D-Limonene | ABTS Assay | - | Trolox | - |

Note: IC50 is the concentration of the antioxidant required to scavenge 50% of the free radicals. AA50 is the concentration providing 50% protection against oxidation. The absence of specific values indicates that the studies demonstrated activity without providing a precise IC50.[1][2][3]

Experimental Protocols for In Vitro Antioxidant Assays

Accurate and reproducible experimental design is paramount in assessing the antioxidant potential of a compound. The following sections detail the methodologies for the most common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound.[4] The principle is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow.

Experimental Protocol:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.[4]

-

Sample Preparation: Prepare various concentrations of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Reaction Mixture: In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to different concentrations of the sample solution. A control containing only the solvent and DPPH solution should also be prepared.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).[4]

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[5] This assay is applicable to both hydrophilic and lipophilic antioxidants.

Experimental Protocol:

-

Generation of ABTS•+: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[5]

-

Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[5]

-

Sample Preparation: Prepare various concentrations of this compound in a suitable solvent.

-

Reaction Mixture: Add a small volume of the sample to a larger volume of the ABTS•+ working solution.

-

Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.[6]

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

-

IC50 Determination: The IC50 value is determined from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[7] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Experimental Protocol:

-

Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[7]

-

Sample Preparation: Prepare various concentrations of this compound in a suitable solvent.

-

Reaction Mixture: Add the sample solution to the FRAP reagent.

-

Incubation: Incubate the mixture at 37°C for a specific time (e.g., 30 minutes).[7]

-

Measurement: Measure the absorbance of the colored product at 593 nm.

-

Calculation of FRAP Value: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as ferric reducing equivalents (e.g., in µM Fe(II)/g of sample).

Cellular Antioxidant Mechanisms: The Nrf2 Signaling Pathway

Beyond direct radical scavenging, antioxidants can exert their effects by modulating cellular signaling pathways involved in the antioxidant defense system. The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway is a key regulator of endogenous antioxidant production.[8]

Studies on the related monoterpene, carveol, have shown its ability to activate the Nrf2 signaling pathway.[9] It is plausible that this compound may act through a similar mechanism.

Nrf2 Signaling Pathway:

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[8] Upon exposure to oxidative stress or in the presence of Nrf2 activators, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[10][11]

Conclusion

This technical guide provides a framework for the comprehensive investigation of the in vitro antioxidant properties of this compound. While specific quantitative data for this compound remains to be fully elucidated, the detailed experimental protocols for DPPH, ABTS, and FRAP assays, along with the exploration of the Nrf2 signaling pathway, offer a robust starting point for researchers. Future studies should focus on generating specific IC50 and FRAP values for this compound and confirming its modulatory effects on the Nrf2 pathway in relevant cell models. Such data will be crucial in determining its potential as a natural antioxidant for applications in the pharmaceutical and nutraceutical industries.

References

- 1. researchgate.net [researchgate.net]

- 2. Simple colorimetric method to determine the in vitro antioxidant activity of different monoterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. mdpi.com [mdpi.com]

- 5. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Carveol a Naturally-Derived Potent and Emerging Nrf2 Activator Protects Against Acetaminophen-Induced Hepatotoxicity [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Preliminary Research on the Neuroprotective Effects of (-)-Dihydrocarveol: A Scoping Review

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Literature Review on the Neuroprotective Properties of (-)-Dihydrocarveol

This technical guide addresses the current landscape of research concerning the neuroprotective effects of the monoterpenoid this compound. A comprehensive and systematic search of scholarly databases and scientific literature was conducted to collate and analyze existing data on this specific compound. The primary objective was to synthesize findings related to its mechanisms of action, quantitative effects on neuronal viability, and the signaling pathways it may modulate.

Executive Summary

Our in-depth literature review reveals a significant gap in the current scientific knowledge. As of the date of this report, there are no peer-reviewed studies specifically investigating the neuroprotective effects of this compound . Our extensive searches for terms including "this compound neuroprotection," "this compound neuroprotective mechanisms," "this compound oxidative stress," and "this compound apoptosis" did not yield any relevant primary research articles.

While data on this compound itself is absent, it is pertinent to note that related compounds within the same chemical class have shown promise in neuroprotective studies. For instance, research exists on the neuroprotective activities of carveol and (-)-cis-carveol . These studies suggest that monoterpenoids, as a class, may possess neuroprotective properties, primarily through the mitigation of oxidative stress and inhibition of apoptotic pathways.

Given the lack of specific data for this compound, this guide will proceed by outlining the general principles of neuroprotection, focusing on the key experimental protocols and signaling pathways that are commonly investigated in the context of novel neuroprotective agents. This will provide a foundational framework for any future preliminary research into this compound.

General Mechanisms of Neuroprotection

Neuroprotective strategies aim to prevent or slow the rate of neuronal cell death triggered by acute injuries, such as stroke, or chronic neurodegenerative diseases. The primary cellular processes implicated in neuronal death are oxidative stress and apoptosis.

Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive products leads to cellular damage. In neurons, with their high metabolic rate and lipid-rich membranes, oxidative stress can be particularly detrimental.

Apoptosis: This process of programmed cell death is a critical pathway in the removal of damaged or unwanted cells. In the context of neurological disorders, the inappropriate activation of apoptotic signaling cascades can lead to significant neuronal loss.

Standard Experimental Protocols for Assessing Neuroprotection

Should research into the neuroprotective effects of this compound be undertaken, the following standard in vitro experimental protocols would be essential for a preliminary investigation.

1. Cell Culture and Induction of Neurotoxicity:

-

Cell Lines: Commonly used neuronal cell lines include SH-SY5Y (human neuroblastoma) and PC12 (rat pheochromocytoma), as well as primary neuronal cultures.

-

Neurotoxic Insult: To mimic neurodegenerative conditions, cells are typically exposed to neurotoxins such as:

- Hydrogen Peroxide (H₂O₂): To induce oxidative stress.

- 6-Hydroxydopamine (6-OHDA) or MPTP/MPP+: To model Parkinson's disease.

- Amyloid-beta (Aβ) peptides: To model Alzheimer's disease.

- Glutamate: To induce excitotoxicity.

2. Assessment of Cell Viability and Apoptosis:

-

MTT Assay: A colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability.

-

LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium, indicating cytotoxicity.

-

Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: To quantify the percentage of apoptotic and necrotic cells.

-

Caspase Activity Assays: Measurement of the activity of key executioner caspases (e.g., Caspase-3) to confirm apoptosis.

3. Measurement of Oxidative Stress Markers:

-

ROS Assays: Using fluorescent probes like DCFH-DA to measure intracellular ROS levels.

-

Antioxidant Enzyme Activity: Spectrophotometric assays to determine the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).

-

Lipid Peroxidation Assays: Measurement of malondialdehyde (MDA) levels as an indicator of lipid damage.

Key Signaling Pathways in Neuroprotection

The following signaling pathways are frequently implicated in neuroprotective mechanisms and would be primary targets for investigation in studies of novel compounds like this compound.

1. Nrf2/ARE Pathway:

-

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through the Antioxidant Response Element (ARE). Activation of this pathway is a common mechanism for neuroprotection against oxidative stress.

2. PI3K/Akt Pathway:

-

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a crucial pro-survival pathway that inhibits apoptosis and promotes cell growth and proliferation. Many neuroprotective compounds exert their effects by activating Akt.

3. MAPK Pathways:

-

The Mitogen-Activated Protein Kinase (MAPK) family, including ERK, JNK, and p38, plays complex roles in cell fate. While activation of ERK is often associated with cell survival, the activation of JNK and p38 is typically pro-apoptotic in response to stress signals.

Proposed Experimental Workflow for this compound

Based on the established methodologies, a logical workflow for the preliminary investigation of this compound's neuroprotective potential can be proposed.

Conclusion and Future Directions

While this guide could not provide specific data on the neuroprotective effects of this compound due to a lack of published research, it has outlined the established methodologies and conceptual frameworks necessary to initiate such an investigation. The neuroprotective potential of related monoterpenoids suggests that this compound is a worthy candidate for future studies.

Researchers are encouraged to utilize the experimental protocols and consider the signaling pathways detailed herein for a comprehensive preliminary assessment. Such research would be a valuable contribution to the field of neuropharmacology and could potentially identify a novel therapeutic agent for the treatment of neurodegenerative diseases.

The Multifaceted Role of (-)-Dihydrocarveol as a Plant Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Dihydrocarveol (DHC), a monoterpenoid alcohol, is a naturally occurring volatile organic compound found in various aromatic plants, notably within the Mentha genus. As a plant metabolite, it plays a significant role in the intricate web of ecological interactions, including defense against herbivores and pathogens. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its biosynthesis, biological activities, and its putative role in plant signaling pathways. This document synthesizes available quantitative data, details relevant experimental methodologies, and presents visual representations of key pathways to serve as a resource for researchers in plant science, chemical ecology, and natural product-based drug discovery.

Introduction

This compound is a p-menthane (B155814) monoterpenoid, a class of C10 isoprenoids that are major components of essential oils in many plant species.[1][2] These volatile compounds are not merely byproducts of plant metabolism but are active participants in the plant's interaction with its environment. They can act as attractants for pollinators, deterrents for herbivores, and antimicrobial agents.[3] While the roles of prominent monoterpenoids like menthol (B31143) and carvone (B1668592) are well-studied, the specific functions of their derivatives, such as this compound, are an emerging area of research. This guide aims to consolidate the existing knowledge on this compound to facilitate further investigation into its potential applications.

Biosynthesis of this compound

The biosynthesis of this compound occurs within the plastids of plant cells, originating from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produces the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). While the complete biosynthetic pathway to this compound has not been fully elucidated in a single plant species, a putative pathway can be constructed based on the known biosynthesis of related monoterpenoids in Mentha species.[4][5]

The initial steps involve the condensation of IPP and DMAPP to form geranyl pyrophosphate (GPP), the precursor to all monoterpenes. GPP is then cyclized to form various monoterpene skeletons. In the proposed pathway for this compound, GPP is first converted to (-)-limonene (B1674923), a key branch-point intermediate. A series of hydroxylation and reduction steps are then hypothesized to lead to the formation of this compound.

Biological Activities of this compound

This compound exhibits a range of biological activities, positioning it as a molecule of interest for agricultural and pharmaceutical applications. Its roles as an acaricide, insecticide, and antifungal agent have been noted, although quantitative data remains sparse in the scientific literature.[6][7]

Quantitative Data on Biological Activities

Comprehensive quantitative data for this compound is limited. The following table summarizes available data for dihydrocarvone, a closely related compound, to provide a proxy for potential activity ranges. It is critical to note that these values are not for this compound and experimental validation is required.

| Compound | Biological Activity | Test Organism | Parameter | Value | Reference |

| Dihydrocarvone | Antifungal | Monilinia fructicola (Strain 1) | EC50 | 145.9 - 148.1 µg/mL | [8][9] |

| Dihydrocarvone | Antifungal | Monilinia fructicola (Strain 2) | EC50 | 15.7 - 18.1 µg/mL | [8][9] |

Role in Plant Signaling

While direct evidence for this compound as a primary signaling molecule in plants is yet to be established, the broader class of monoterpenes and volatile organic compounds (VOCs) are known to play crucial roles in plant defense signaling.[10][11] Exposure of plants to certain monoterpenes can induce systemic acquired resistance (SAR), a long-lasting, broad-spectrum defense response.[10][12] This induction often involves the generation of reactive oxygen species (ROS) and crosstalk with major plant defense hormone pathways, namely salicylic (B10762653) acid (SA) and jasmonic acid (JA).[10][11]

Furthermore, VOCs can trigger rapid increases in cytosolic calcium concentrations ([Ca2+]cyt).[13][14] Calcium ions are ubiquitous second messengers in plant cells, translating external stimuli into downstream physiological responses.[2][15] An influx of Ca2+ into the cytosol is one of the earliest detectable events in plant defense activation.[2][15] Based on these principles, a hypothetical signaling pathway for this compound can be proposed.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound as a plant metabolite.

Extraction and Quantification of this compound from Plant Material

This protocol describes the extraction of essential oils containing this compound from plant tissues, followed by quantification using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Fresh or dried plant material (e.g., Mentha leaves)

-

Liquid nitrogen

-

Mortar and pestle

-

n-Hexane (GC grade)

-

Anhydrous sodium sulfate (B86663)

-

Glass vials with PTFE-lined caps

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

This compound analytical standard

Procedure:

-

Sample Preparation: Freeze fresh plant material in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle. For dried material, grind directly.

-

Extraction: Weigh approximately 1 g of the powdered plant material into a glass vial. Add 5 mL of n-hexane. Vortex vigorously for 1 minute and then sonicate for 15 minutes.

-

Drying and Filtration: Allow the solid material to settle. Carefully pipette the hexane (B92381) extract into a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the hexane extract into the GC-MS system.

-

GC Conditions (example for Mentha oil analysis):

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program: Initial temperature of 60°C for 2 min, ramp at 3°C/min to 180°C, then ramp at 20°C/min to 280°C and hold for 5 min.[16][17]

-

Injector Temperature: 250°C.

-

-

MS Conditions:

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 40-500.

-

-

-

Quantification: Prepare a calibration curve using serial dilutions of the this compound analytical standard. Identify this compound in the sample chromatogram based on its retention time and mass spectrum compared to the standard. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Acaricidal Activity Bioassay (Larval Packet Test - adapted)

This protocol is a standard method for evaluating the toxicity of compounds against tick larvae.

Materials:

-

This compound

-

Ethanol (or other suitable solvent)

-

Distilled water

-

Triton X-100 (as an emulsifier)

-

Filter paper packets (7.5 x 8.5 cm)

-

Unfed tick larvae (14-21 days old)

-

Syringe or micropipette

-

Incubator (27 ± 1°C, >85% relative humidity, in darkness)

Procedure:

-

Preparation of Test Solutions: Prepare a stock solution of this compound in the chosen solvent. Create a series of dilutions to test a range of concentrations. A small amount of Triton X-100 (e.g., 1%) can be added to aid in emulsification in aqueous solutions. A solvent-only control should also be prepared.

-

Treatment of Filter Paper: Apply 1 mL of each test solution evenly to a filter paper packet. Allow the packets to air dry for approximately 2 hours to evaporate the solvent.

-

Introduction of Larvae: Carefully place approximately 100 tick larvae into each treated packet and seal the packet with a metal clip.

-

Incubation: Place the sealed packets in an incubator under controlled conditions for 24 hours.

-

Mortality Assessment: After 24 hours, open the packets and count the number of live and dead larvae. Larvae that are unable to move when prodded with a fine brush are considered dead.

-

Data Analysis: Calculate the percentage mortality for each concentration. Determine the LC50 (lethal concentration required to kill 50% of the larvae) using probit analysis.

Seed Germination Inhibition Assay

This assay assesses the allelopathic potential of this compound.

Materials:

-

This compound

-

Acetone (B3395972) (as a solvent)

-

Distilled water

-

Petri dishes (9 cm diameter)

-

Filter paper

-

Seeds of a model plant (e.g., lettuce, Lactuca sativa)

-

Growth chamber (25 ± 1°C, with a defined light/dark cycle)

Procedure:

-

Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. Create a series of dilutions in distilled water to achieve the desired final concentrations. The final acetone concentration in all solutions, including the control, should be kept low (e.g., <0.5%) to avoid solvent toxicity.

-

Assay Setup: Place two layers of filter paper in each Petri dish. Add 5 mL of the respective test solution or control solution to each dish.

-

Seed Sowing: Place a defined number of seeds (e.g., 25) evenly on the moistened filter paper in each Petri dish.

-

Incubation: Seal the Petri dishes with parafilm to prevent evaporation and place them in a growth chamber.

-

Data Collection: After a set period (e.g., 7 days), count the number of germinated seeds (radicle emergence > 2 mm) and measure the radicle and hypocotyl length of the seedlings.

-

Data Analysis: Calculate the germination percentage and the percentage inhibition of root and shoot elongation compared to the control.

Conclusion and Future Directions

This compound is a plant metabolite with demonstrated, albeit not extensively quantified, biological activities. Its role in plant defense is likely multifaceted, involving direct toxicity to pests and pathogens and potential involvement in plant signaling networks. The proposed biosynthetic and signaling pathways provide a framework for future research. Key areas for further investigation include:

-

Elucidation of the complete biosynthetic pathway: Identification and characterization of the specific enzymes responsible for the conversion of (-)-limonene to this compound.

-

Quantitative bioactivity studies: Systematic evaluation of the IC50, LC50, and MIC values of pure this compound against a broader range of pests and pathogens.

-

Validation of its role in plant signaling: Investigating the direct effects of this compound on gene expression, protein activation, and metabolite profiles in plants, particularly in relation to defense responses.

-

Identification of cellular receptors: Determining the molecular targets through which plants perceive and respond to this compound.

A deeper understanding of the role of this compound will not only enhance our knowledge of plant chemical ecology but also unlock its potential for the development of novel, environmentally benign products for agriculture and medicine.

References

- 1. Monoterpene composition of essential oil from peppermint (Mentha x piperita L.) with regard to leaf position using solid-phase microextraction and gas chromatography/mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iipseries.org [iipseries.org]

- 3. Frontiers | A critical review of current laboratory methods used to evaluate mosquito repellents [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Buy this compound | 20549-47-7 [smolecule.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Monoterpenes Support Systemic Acquired Resistance within and between Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Monoterpene-induced molecular responses in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] Monoterpenes Support Systemic Acquired Resistance within and between Plants | Semantic Scholar [semanticscholar.org]

- 13. Green leaf volatile sensory calcium transduction in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Fungal volatile organic compounds: mechanisms involved in their sensing and dynamic communication with plants [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. aensiweb.com [aensiweb.com]

Exploring the Therapeutic Potential of (-)-Dihydrocarveol: A Technical Guide for Researchers

Introduction

(-)-Dihydrocarveol (DHC), a monoterpenoid alcohol naturally found in the essential oils of various plants, is gaining attention for its potential therapeutic applications. As a derivative of carveol (B46549), DHC shares structural similarities with other well-studied monoterpenes known for their diverse pharmacological activities. This technical guide provides an in-depth overview of the current understanding and future prospects of this compound in drug discovery and development. While direct research on this compound is still emerging, this document extrapolates its potential based on studies of structurally related compounds, offering a foundational resource for researchers, scientists, and drug development professionals. This guide summarizes key preclinical data, details relevant experimental protocols, and visualizes implicated signaling pathways to facilitate further investigation into this promising natural compound.

Potential Therapeutic Applications

Based on the biological activities of structurally similar monoterpenes, this compound is hypothesized to possess anti-inflammatory, anticancer, and neuroprotective properties. The following sections delve into the preclinical evidence for these potential applications, drawing from studies on related compounds where direct data on this compound is not yet available.

Anti-Inflammatory Effects

Chronic inflammation is a key pathological feature of numerous diseases. Monoterpenes have demonstrated significant anti-inflammatory potential by modulating key signaling pathways. While direct studies on this compound are limited, research on hydroxydihydrocarvone, a closely related synthetic intermediate, provides valuable insights.

Preclinical Data for Hydroxydihydrocarvone:

| Experimental Model | Compound | Dose | Effect | Reference |

| Carrageenan-induced paw edema in rats | Hydroxydihydrocarvone | 100 mg/kg and 200 mg/kg (oral) | Significantly decreased the area under the curve of paw edema.[1] | [1] |

| Carrageenan-induced peritonitis in mice | Hydroxydihydrocarvone | 100 mg/kg and 200 mg/kg (oral) | Significantly reduced neutrophil recruitment to the peritoneal cavity.[1] | [1] |

| Myeloperoxidase (MPO) activity in rat paws | Hydroxydihydrocarvone | 200 mg/kg (oral) | Significantly decreased MPO activity, indicating reduced neutrophil infiltration.[1] | [1] |

These findings suggest that this compound may exert anti-inflammatory effects by inhibiting the infiltration of immune cells and the activity of pro-inflammatory enzymes.

Anticancer Activity

The anticancer properties of monoterpenes are well-documented, with many exhibiting cytotoxicity towards various cancer cell lines through the induction of apoptosis and cell cycle arrest. Studies on carvone, a chemical precursor to dihydrocarveol, indicate potential mechanisms of action.

Preclinical Data for Carvone:

| Cell Line | Compound | IC50 Value | Observed Effects | Reference |

| Myeloma (KMS-5) | Carvone | 20 µM | Induction of apoptosis, G2/M cell cycle arrest, and inhibition of the p38 MAPK signaling pathway.[2][3] | [2][3] |

| Human gastric cancer (AGS) | d-Carvone | 20 µM and 25 µM | Induced apoptotic cell death via mitochondrial reactive oxygen species production and downregulation of the JAK/STAT3 signaling pathway.[4] | [4] |

| Breast cancer (MCF-7) | L-Carvone | 14.22 µM | Induced p53 and caspase-3 mediated apoptosis and inhibited cell migration.[5] | [5] |

These results imply that this compound could be a candidate for anticancer drug development, potentially acting through similar apoptotic and cell cycle regulatory pathways.

Neuroprotective Properties

Oxidative stress and neuroinflammation are major contributors to the pathogenesis of neurodegenerative diseases. Several monoterpenes have shown promise in protecting neuronal cells from damage. Research on carveol highlights its potential to mitigate oxidative stress and neuroinflammation through the activation of the Nrf2 pathway.

Preclinical Data for Carveol:

| Experimental Model | Compound | Dose | Effect | Reference |

| Middle cerebral artery occlusion (MCAO) in rats | Carveol | 20 mg/kg | Attenuated oxidative stress and neurodegeneration by activating the Nrf2 pathway.[6][7] | [6][7] |

| Lipopolysaccharide (LPS)-induced depression in rats | Carveol | 20 mg/kg | Ameliorated neuroinflammation and oxidative stress by promoting the Nrf2 gene and protein.[8][9] | [8][9] |

These findings suggest that this compound may offer neuroprotective benefits by enhancing endogenous antioxidant defenses and reducing neuroinflammation.

Implicated Signaling Pathways

The therapeutic effects of monoterpenes are often attributed to their ability to modulate specific intracellular signaling pathways. Based on studies of related compounds, the following pathways are likely relevant to the bioactivity of this compound.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

MAPK Signaling Pathway in Cancer

The Mitogen-Activated Protein Kinase (MAPK) pathway plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for anticancer therapies.

Nrf2 Signaling Pathway in Neuroprotection

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins, protecting against oxidative stress. Activation of the Nrf2 pathway is a promising strategy for neuroprotection.

Experimental Protocols

To facilitate further research into the therapeutic potential of this compound, this section provides detailed methodologies for key in vivo and in vitro assays, based on protocols used for related monoterpenes.

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema

This widely used model assesses the anti-inflammatory potential of a compound by measuring its ability to reduce acute inflammation induced by carrageenan.

Workflow:

Methodology:

-

Animals: Male Wistar rats (180-220 g) are used.

-

Groups: Animals are divided into control, standard (e.g., indomethacin (B1671933) 10 mg/kg), and test groups (e.g., this compound at various doses).

-

Administration: Test compounds are administered orally 1 hour before carrageenan injection.

-

Induction of Edema: 0.1 mL of 1% (w/v) carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

-

Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

-